5-Chloro-5-methylhex-1-ene

Olfactory receptor pharmacology Chiral GPCR ligands Enantioselective odorant probes

5-Chloro-5-methylhex-1-ene is a chlorinated alkene (C₇H₁₃Cl, MW 132.63) bearing a terminal double bond and a chlorine atom and methyl group co-located on the tertiary C5 carbon. This tertiary alkyl chloride motif distinguishes it from simpler linear or secondary alkyl chloride analogs by enforcing an Sₙ1-dominant substitution mechanism under polar conditions.

Molecular Formula C7H13Cl
Molecular Weight 132.63 g/mol
CAS No. 116911-84-3
Cat. No. B3045950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-5-methylhex-1-ene
CAS116911-84-3
Molecular FormulaC7H13Cl
Molecular Weight132.63 g/mol
Structural Identifiers
SMILESCC(C)(CCC=C)Cl
InChIInChI=1S/C7H13Cl/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3
InChIKeyYIKVYDFXAMIGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-5-methylhex-1-ene (CAS 116911-84-3): Procurement-Relevant Structural and Physicochemical Baseline


5-Chloro-5-methylhex-1-ene is a chlorinated alkene (C₇H₁₃Cl, MW 132.63) bearing a terminal double bond and a chlorine atom and methyl group co-located on the tertiary C5 carbon [1]. This tertiary alkyl chloride motif distinguishes it from simpler linear or secondary alkyl chloride analogs by enforcing an Sₙ1-dominant substitution mechanism under polar conditions . The C5 carbon is a chiral center, meaning the compound exists as a pair of enantiomers with distinct spatial arrangements . Commercially, the compound is typically supplied at ≥95% purity and may be stabilized to prevent dehydrochlorination during storage [2].

Why 5-Chloro-5-methylhex-1-ene Cannot Be Replaced by Generic Alkyl Chlorides or Unsubstituted Alkenes


Generic substitution of 5-chloro-5-methylhex-1-ene with structurally related alkyl chlorides (e.g., 5-chlorohex-1-ene, 5-methylhex-1-ene) is chemically and functionally invalid in the contexts where this compound is employed. The co-localization of the chlorine leaving group and the methyl substituent on a single tertiary carbon creates a sterically congested electrophilic center that reacts via a stereospecific Sₙ1 pathway, leading to planar carbocation intermediates and racemization—a mechanistic outcome unavailable to primary or secondary alkyl chloride analogs . In olfactory receptor studies, the chiral C5 center is the sole source of enantiomerism; substituting with the achiral analog 5-methylhex-1-ene eliminates the differential receptor activation that defines this compound's utility as a probe . The terminal alkene simultaneously enables downstream Heck coupling chemistry, while the tertiary chloride provides orthogonal reactivity for nucleophilic displacement or elimination . Any substitute lacking either the terminal olefin, the tertiary chloride, or the methyl group destroys this orthogonal reactivity profile.

5-Chloro-5-methylhex-1-ene: Quantitative Differentiation Evidence for Selection and Procurement


Enantiomer-Dependent GPCR Agonism Distinguishes 5-Chloro-5-methylhex-1-ene from Its Achiral Analog 5-Methylhex-1-ene

5-Chloro-5-methylhex-1-ene is reported to activate G protein-coupled olfactory receptors in an enantioselective manner, with the two enantiomers eliciting different odor characteristics . This enantiomer-dependent GPCR binding is a property that does not exist for the achiral, chlorine-free analog 5-methylhex-1-ene, which lacks a stereogenic center entirely. The chiral tertiary carbon at C5, carrying Cl, CH₃, H, and a butenyl chain, serves as the sole stereogenic element in this molecule, making the enantiomers' differential receptor activation entirely attributable to the chlorine substitution pattern .

Olfactory receptor pharmacology Chiral GPCR ligands Enantioselective odorant probes

Tertiary Alkyl Chloride Sₙ1 Reactivity Differentiates 5-Chloro-5-methylhex-1-ene from Primary Alkyl Chloride Analogs

The chlorine atom in 5-chloro-5-methylhex-1-ene is bonded to a tertiary carbon (C5), which exclusively favors unimolecular nucleophilic substitution (Sₙ1) over bimolecular substitution (Sₙ2) due to steric hindrance and the stability of the resulting tertiary carbocation . In contrast, primary alkyl chloride analogs such as 7-chloro-1-heptene (CAS 2305-18-4) or 6-chloro-1-hexene (CAS 928-89-2) undergo Sₙ2-type displacement. This mechanistic dichotomy has practical consequences: under polar protic conditions, 5-chloro-5-methylhex-1-ene will solvolyze with first-order kinetics and racemization, whereas the primary chlorides follow second-order kinetics with stereochemical inversion .

Tertiary alkyl chloride reactivity Sₙ1 nucleophilic substitution Carbocation stability

Orthogonal Reactivity of Terminal Alkene + Tertiary Chloride in 5-Chloro-5-methylhex-1-ene vs. Saturated Alkyl Chloride Analogs

5-Chloro-5-methylhex-1-ene uniquely combines a terminal alkene suitable for palladium-catalyzed Heck cross-coupling with a tertiary alkyl chloride handle for nucleophilic displacement, enabling sequential, chemoselective derivatization without protecting group manipulation . The closest commercially available bifunctional analog, 5-bromo-5-methylhex-1-ene (CAS not verified), trades the chloride for a better leaving group but loses the controlled Sₙ1 reactivity profile specific to the tertiary chloride. The saturated analog 2-chloro-2-methylhexane (CAS 132498-03-4) retains the tertiary chloride but lacks the terminal alkene entirely, precluding Heck chemistry .

Orthogonal functional group reactivity Heck coupling Bifunctional building blocks

5-Chloro-5-methylhex-1-ene: Evidence-Based Application Scenarios for Research Procurement


Enantioselective Olfactory Receptor Probe Development

Investigators studying stereospecific odorant-GPCR interactions require a chiral, volatile probe that presents a single stereogenic center with no confounding functional groups. 5-Chloro-5-methylhex-1-ene satisfies this requirement: its C5 chiral center exists solely due to the Cl/CH₃/H substitution pattern, and the enantiomers have been observed to elicit distinct odor responses, making them effective tools for mapping olfactory receptor codes . Achiral analogs such as 5-methylhex-1-ene cannot generate differential receptor activation data and are thus unsuitable substitutes.

Sequential Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

In hit-to-lead optimization programs requiring rapid diversification of a common intermediate, 5-chloro-5-methylhex-1-ene provides two chemically orthogonal handles: a terminal olefin for Heck arylation and a tertiary chloride for Sₙ1-type displacement with O-, N-, or S-nucleophiles . This bifunctional reactivity reduces the number of starting materials required per library member and avoids protecting group chemistry. Mono-functional analogs (e.g., 2-chloro-2-methylhexane) cannot support this tandem functionalization sequence without additional synthetic steps.

Mechanistic Studies of Tertiary Alkyl Chloride Solvolysis and Elimination

Physical organic chemists investigating the competition between Sₙ1 solvolysis and E1 elimination at a sterically defined tertiary center can employ 5-chloro-5-methylhex-1-ene as a model substrate. The fixed tertiary position at C5 eliminates the regiochemical ambiguity present in secondary alkyl chlorides, while the remote terminal alkene allows independent spectroscopic monitoring of the hexene backbone during reaction progress . Primary alkyl chloride analogs (e.g., 6-chloro-1-hexene) follow Sₙ2 pathways and do not generate the carbocation intermediates central to this mechanistic inquiry.

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